N-hydroxy-4-aminobiphenyl O-glucuronide
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Overview
Description
N-hydroxy-4-aminobiphenyl O-glucuronide is a glucosiduronic acid that is the O-glucuronide of N-hydroxy-4-aminobiphenyl. It derives from a biphenyl-4-amine.
Scientific Research Applications
Metabolism and Metabolite Analysis
N-hydroxy-4-aminobiphenyl O-glucuronide is intricately involved in the metabolic pathways of certain drugs and is considered a significant subject in the analysis of drug metabolism and metabolites. The metabolism of drugs like Amitriptyline involves oxidative processes and direct conjugation, leading to the formation of various metabolites including quaternary ammonium-linked glucuronides. The disposition of these metabolites, including their glucuronidation, is studied for understanding drug metabolism and interactions in the human body (Breyer‐Pfaff, 2004).
Carcinogenic Biomarker Analysis
This compound is also pivotal in the study of carcinogenic biomarkers. The metabolites of certain carcinogens, such as 4-Aminobiphenyl, form adducts that are used as biomarkers in assessing cancer risk. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify these biomarkers in biological samples, providing crucial information for cancer risk assessment and understanding the metabolism and carcinogenicity of harmful compounds (Chen, Zhang, & Vouros, 2018).
Understanding Carcinogenicity and Reactivity
The study of N-hydroxy compounds, including this compound, is essential in understanding the structure-activity relationship in carcinogenicity. These compounds undergo biotransformation to form electrophilic reactants, interacting with cellular macromolecules, which is a crucial step in the initiation of carcinogenesis. The knowledge of the enzymes involved in these pathways and their quantitative importance is derived from kinetic studies and experiments, shedding light on the clinical consequences of biochemical findings (Malejka-Giganti, 1982).
Biomarkers for Investigating Tobacco and Cancer
Measurement of human urinary carcinogen metabolites, including this compound, provides valuable information about exposure to tobacco and the associated cancer risk. The utility of these assays in providing information about carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans is crucial for studies on tobacco and human cancer, particularly with the emergence of new tobacco products and strategies for harm reduction (Hecht, 2002).
Properties
41839-10-5 | |
Molecular Formula |
C18H19NO7 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylanilino)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO7/c20-13-14(21)16(17(23)24)25-18(15(13)22)26-19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-22H,(H,23,24)/t13-,14-,15+,16-,18-/m0/s1 |
InChI Key |
UMRVFYHUKNMTTC-RPUYLAQPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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